6-methyl-1H-1,3-benzodiazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
61587-92-6 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methyl-1H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-5H,1H3,(H,10,11) |
InChI Key |
YSYNRHMXRLHYAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C=O)N=CN2 |
Purity |
92 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation of 6 Methyl 1h 1,3 Benzodiazole 5 Carbaldehyde
Established Synthetic Routes to 6-Methyl-1H-1,3-benzodiazole-5-carbaldehyde
Established methods for synthesizing the benzimidazole (B57391) core typically rely on the condensation of ortho-phenylenediamines with various carbonyl compounds. These foundational techniques have been refined over decades to improve yields and purity.
The quintessential method for forming the benzimidazole ring is the Phillips condensation reaction, which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde in the presence of an acid catalyst. For the specific synthesis of this compound, the strategic selection of precursors is critical. The primary precursor would be a substituted o-phenylenediamine, namely 4,5-diamino-2-methylbenzaldehyde .
This diamine contains the necessary methyl and aldehyde groups at the correct positions on the benzene (B151609) ring. The condensation partner would be a source for the C2 carbon of the imidazole (B134444) ring, such as formic acid or its derivatives. The reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and dehydration to yield the final benzimidazole product.
Alternative strategies could involve starting with a more readily available precursor, like 4-methyl-1,2-phenylenediamine , and introducing the aldehyde group at a later stage through a formylation reaction. However, this multi-step approach can be less efficient. The choice of starting materials is often dictated by commercial availability, cost, and the desire to minimize the number of synthetic steps.
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound. Key parameters that are typically fine-tuned include the choice of catalyst, solvent, temperature, and reactant stoichiometry. researchgate.netbeilstein-journals.org
For the condensation of o-phenylenediamines with aldehydes, both Brønsted and Lewis acids can be employed as catalysts. While traditional methods often use strong acids like hydrochloric acid, milder and more selective catalysts such as erbium triflate (Er(OTf)₃) have been shown to be effective. beilstein-journals.org The solvent choice can range from alcohols, like methanol (B129727), to aprotic solvents or even water, depending on the specific catalyst and reactants used. beilstein-journals.orgnih.gov Temperature is another critical factor; reactions may be conducted at room temperature, but often require heating to drive the cyclization and dehydration steps to completion. researchgate.net
The following table illustrates the optimization of reaction conditions for a model synthesis of 2-phenyl-1H-benzimidazole from o-phenylenediamine and benzaldehyde, highlighting the impact of different parameters.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | None | MeOH | 25 | 24 h | Low Conversion | researchgate.net |
| 2 | None | MeOH | 100 | 1 h | Complete Conversion (Mixture) | researchgate.net |
| 3 | MK10 Clay (10 wt%) | MeOH | 60 | 2 h | 65.1 | researchgate.net |
| 4 | Er(OTf)₃ (10) | CH₃CN | 80 | 2 min | 92 (1,2-disubstituted) | beilstein-journals.org |
| 5 | Er(OTf)₃ (10) | H₂O | 1 | 5 min | 35 (2-substituted) | beilstein-journals.org |
| 6 | Au/TiO₂ (1) | MeOH | 25 | 3 h | >99 | nih.gov |
Isolation of the final product typically involves precipitating the compound from the reaction mixture, followed by filtration. Further purification is commonly achieved through recrystallization from a suitable solvent, which helps to remove unreacted starting materials and byproducts, ensuring high purity of the this compound.
Transitioning a synthesis from the laboratory bench to a large-scale industrial process presents unique challenges. For the synthesis of this compound, enhancing yield and controlling purity are paramount. In a large-scale setting, precise control over reaction parameters such as temperature and the rate of reagent addition is critical to prevent the formation of impurities and ensure consistent product quality.
Yield enhancement strategies may include using a slight excess of one of the reactants to ensure complete conversion of the limiting reagent, optimizing the catalyst loading, and developing efficient work-up procedures that minimize product loss. Purity control on a large scale often relies on robust crystallization processes rather than chromatography, which is generally not feasible for large quantities. The final product's purity is rigorously monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC) to ensure it meets the required specifications.
Novel and Sustainable Synthetic Approaches for the Compound and its Analogs
Modern synthetic chemistry is increasingly driven by the need for more efficient, cost-effective, and environmentally friendly processes. This has led to the development of novel catalytic systems and the application of green chemistry principles to the synthesis of benzimidazoles and their analogs.
A wide array of both metal-catalyzed and metal-free methods have been developed for the synthesis of benzazoles, offering alternatives to traditional acid-catalyzed condensations.
Metal-Catalyzed Protocols: Transition metals such as copper (Cu), palladium (Pd), iron (Fe), and gold (Au) have been extensively used to catalyze the formation of the benzimidazole ring. researchgate.netdntb.gov.ua These catalysts can facilitate C-N bond formation under milder conditions and with a broader range of substrates. For example, copper-catalyzed methods have been employed for the intramolecular cyclization of N-arylthioureas to form 2-aminobenzothiazoles, and similar strategies are applicable to benzimidazole synthesis. dntb.gov.ua Supported gold nanoparticles have demonstrated high efficiency in promoting the aerobic oxidation and cyclization of o-phenylenediamine and aldehydes at room temperature. nih.gov
Metal-Free Protocols: To circumvent the cost and potential toxicity associated with transition metals, numerous metal-free synthetic routes have been established. nih.gov These methods often employ organocatalysts, inexpensive reagents like iodine, or utilize base-promoted cyclizations. nih.govorganic-chemistry.orgresearchgate.net For instance, an efficient method for preparing 2-substituted benzothiazoles involves a base-promoted, transition-metal-free cyclization of N-(2-halophenyl) thioamides. nih.gov Similarly, elemental sulfur can be used as a traceless oxidizing agent in catalyst-free syntheses of benzazoles from anilines and alkylamines. organic-chemistry.org
The table below summarizes various catalytic systems used in the synthesis of benzazole derivatives.
| Catalyst Type | Catalyst/Reagent | Reaction Type | Reference |
|---|---|---|---|
| Metal-Catalyzed | Copper (Cu) | Intramolecular C-S/C-N cyclization | dntb.gov.uanih.gov |
| Metal-Catalyzed | Palladium (Pd) | C-H functionalization/cyclization | dntb.gov.ua |
| Metal-Catalyzed | Gold (Au) Nanoparticles | Aerobic oxidative cyclization | nih.gov |
| Metal-Catalyzed | Iron (Fe) | Oxidative cyclization | researchgate.net |
| Metal-Free | Iodine (I₂) | Oxidative condensation | organic-chemistry.orgnih.gov |
| Metal-Free | Base-promoted (e.g., KOtBu) | Intramolecular cyclization | nih.gov |
| Metal-Free | Elemental Sulfur (S₈) | Oxidative condensation | organic-chemistry.org |
| Metal-Free | Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) | Visible-light mediated cyclization | elsevierpure.com |
Adherence to the principles of green chemistry is a major goal in contemporary synthetic design. airo.co.in This involves using less hazardous chemicals, designing energy-efficient processes, and utilizing renewable feedstocks.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Several synthetic protocols for benzazoles have been successfully developed in aqueous media. organic-chemistry.orgorgchemres.orgmdpi.com For example, the use of copper sulfate (B86663) in water provides a green and efficient approach for the synthesis of various benzazole derivatives. orgchemres.org The use of natural acid catalysts, such as those found in lemon juice, in water has also been reported for the eco-friendly synthesis of 2-substituted benzothiazoles. mdpi.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in green chemistry, allowing for the activation of organic molecules under exceptionally mild conditions. beilstein-journals.orgbeilstein-journals.org This technology uses a photocatalyst that absorbs visible light to initiate single-electron transfer processes, generating highly reactive radical intermediates. beilstein-journals.org The synthesis of 2-substituted benzothiazoles has been achieved by the direct oxidative condensation of 2-aminothiophenols and alcohols, driven by visible light in the presence of a photocatalyst. nih.gov This approach avoids the need for harsh oxidants and high temperatures. elsevierpure.combeilstein-journals.org Similarly, combining photoredox and enzyme catalysis offers a novel one-pot strategy for synthesizing complex benzothiazole (B30560) derivatives from simple alcohols. nih.gov
Other green techniques applied to benzazole synthesis include the use of microwave irradiation to drastically reduce reaction times and energy consumption, and the development of reusable heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. researchgate.netnih.govairo.co.in
Mechanistic Investigations into the Formation of the this compound Scaffold
The formation of the this compound structure is a process rooted in the fundamental principles of heterocyclic chemistry. The synthesis involves the construction of the benzimidazole core fused from a benzene ring and an imidazole ring, followed or preceded by the introduction of the methyl and carbaldehyde substituents at specific positions. nih.govnih.gov Mechanistic studies focus on understanding the sequence of bond-forming and bond-breaking events, the nature of intermediates, and the factors governing the reaction's efficiency and selectivity.
The most prevalent pathway for constructing the benzimidazole scaffold is the condensation reaction of an o-phenylenediamine derivative with a one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. nih.govjyoungpharm.org
Heterocyclic Ring Closure: The synthesis of the 6-methyl-1H-1,3-benzodiazole core typically commences with 4-methyl-1,2-phenylenediamine. The reaction with a suitable C1 source, like formic acid, initiates the cyclization process. youtube.com The generally accepted mechanism proceeds as follows:
Initial Condensation: One of the amino groups of the diamine performs a nucleophilic attack on the carbonyl carbon of the C1 synthon (e.g., formic acid or an aldehyde).
Amide/Imine Formation: This is followed by the elimination of a water molecule to form an N-formyl intermediate or a Schiff base (imine) if an aldehyde is used. researchgate.net
Intramolecular Cyclization: The second amino group then attacks the carbonyl or imine carbon in an intramolecular fashion. This ring-closing step is crucial for forming the five-membered imidazole ring.
Dehydration/Oxidation: The resulting cyclic intermediate, a dihydro-benzimidazole derivative, undergoes a final dehydration or oxidation step to yield the aromatic benzimidazole ring system. nih.govresearchgate.net When starting with aldehydes, this final step is an oxidative cyclodehydrogenation. researchgate.net
Aldehyde Group Introduction: The introduction of the carbaldehyde group at the 5-position can be achieved through two primary strategies:
Pre-functionalization: This approach involves starting with a benzene derivative that already contains the necessary substituents. For the target molecule, this would mean starting with a derivative of 3,4-diaminobenzaldehyde (B12967015) that also has a methyl group. The subsequent ring closure with a C1 synthon would then directly yield the final product.
Post-functionalization: Alternatively, the benzimidazole core (e.g., 5-methyl-1H-benzimidazole) is synthesized first, followed by the introduction of the aldehyde group. This can be accomplished through formylation reactions, such as the Vilsmeier-Haack or Duff reaction. Another route, demonstrated in the synthesis of a closely related isomer, involves the oxidation of a hydroxymethyl or methyl group at the 5-position. For instance, the synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde has been achieved via the oxidation of the corresponding primary alcohol using reagents like dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride (Swern oxidation). researchgate.net
A plausible reaction pathway combining these steps is illustrated below:
Schiff Base Intermediate: In syntheses that utilize an aldehyde as the C1 source, the initial formation of a Schiff base (an imine) is a key step. researchgate.net This intermediate is pivotal as it contains the electrophilic carbon center that undergoes the intramolecular nucleophilic attack by the second amino group to close the imidazole ring. The stability of this Schiff base can affect the reaction's progress.
Cyclic Aminal Intermediate: The intramolecular cyclization leads to a cyclic aminal-type intermediate (a dihydro-benzimidazole). This species is typically unstable and readily undergoes aromatization. The transition state for this cyclization step is critical for regioselectivity when using unsymmetrically substituted o-phenylenediamines. The electronic effects of the substituents on the benzene ring (the electron-donating methyl group in this case) influence the nucleophilicity of the two amino groups, thereby directing the initial point of attack and the subsequent cyclization.
Aromatization: The final step, the aromatization of the dihydro-benzimidazole intermediate, is the thermodynamic driving force for the reaction. This step can proceed via oxidation, often with air being a sufficient oxidant, or through a formal dehydration. researchgate.net The transition state for this step involves the loss of two hydrogen atoms or a molecule of water, leading to the stable, aromatic benzimidazole system.
The reaction's selectivity is primarily dictated by the initial nucleophilic attack. In 4-methyl-1,2-phenylenediamine, the electron-donating methyl group can subtly influence the basicity and nucleophilicity of the adjacent amino groups, potentially favoring one over the other for the initial condensation, although this effect is often minimal.
While classical thermal condensation is the most common method for benzimidazole synthesis, modern photochemical and electrochemical approaches offer alternative mechanistic pathways, often under milder and more sustainable conditions. nih.gov
Photochemical Studies: Photochemical syntheses of heterocyclic compounds, including benzimidazole derivatives, often proceed through radical mechanisms. nih.govmdpi.com Visible-light-induced reactions can be initiated by a photoredox catalyst. A proposed general mechanism involves:
Excitation: A photosensitizer absorbs light and enters an excited state.
Single Electron Transfer (SET): The excited sensitizer (B1316253) can engage in a single electron transfer with one of the substrates (e.g., the o-phenylenediamine or the aldehyde), generating radical ion intermediates. mdpi.com
Radical Cyclization: These radical intermediates can then undergo cyclization and subsequent oxidation/reduction steps to form the final product. Radical-trapping experiments can confirm the involvement of such intermediates. mdpi.com Although specific studies on this compound are not widely reported, the principles of organic photoredox catalysis are applicable to its synthesis. mdpi.com
Electrochemical Studies: Electrosynthesis provides another powerful tool for C-N bond formation and cyclization. nih.gov For benzimidazoles, electrochemical methods can facilitate the intramolecular cyclization through oxidative C-H amination or reductive processes. nih.govorganic-chemistry.org
Oxidative Cyclization: Anodic oxidation can be used to generate a reactive intermediate from a suitable precursor, which then undergoes intramolecular cyclization. For instance, the electrochemical dehydrogenative amination of N-benzyl-N'-aryl-methanediimines has been shown to produce 1,2-disubstituted benzimidazoles. nih.gov
Reductive Cyclization: Cathodic reduction can induce cyclization, as seen in the reaction of azobenzenes with aldehydes to yield N-protected benzimidazoles via N=N bond cleavage. organic-chemistry.org
These methods avoid the need for external chemical oxidants or high temperatures, and the reaction can be controlled by adjusting the applied potential. The mechanism involves the generation of radical ions or other reactive species on the electrode surface, which then proceed through a cascade of reactions to form the benzimidazole ring.
The table below summarizes the key features of these mechanistic pathways.
| Mechanistic Pathway | Key Intermediates/States | Driving Force | Typical Conditions |
| Thermal Condensation | Schiff Base, Cyclic Aminal | Aromatization | Acidic or basic catalysis, often with heating jyoungpharm.org |
| Photochemical Synthesis | Excited State Sensitizer, Radical Ions | Light Energy, Favorable Redox Potentials | Visible light, photoredox catalyst, room temperature mdpi.com |
| Electrochemical Synthesis | Radical Cations/Anions at Electrode Surface | Applied Electric Potential | Electrolyte solution, electrodes (e.g., carbon, platinum) nih.govorganic-chemistry.org |
Chemical Reactivity and Advanced Derivatization of 6 Methyl 1h 1,3 Benzodiazole 5 Carbaldehyde
Reactivity of the Carbaldehyde Functional Group
The aldehyde group is one of the most versatile functional groups in organic chemistry, characterized by an electrophilic carbonyl carbon that is susceptible to attack by a wide array of nucleophiles. Its presence on the 6-methyl-1H-1,3-benzodiazole core allows for extensive derivatization.
The carbonyl carbon of the carbaldehyde is highly electrophilic, making it a prime target for nucleophilic addition. This is often followed by a dehydration step, leading to condensation products.
Schiff Base Formation: One of the most fundamental reactions of aldehydes is their condensation with primary amines to form imines, commonly known as Schiff bases. This reaction typically proceeds under mild, often acid-catalyzed, conditions. The reaction of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde with various primary amines (aliphatic or aromatic) yields a diverse library of Schiff base derivatives. These products are of significant interest as the imine linkage (-N=CH-) is crucial in many biological systems and serves as a versatile synthon for further chemical transformations nih.govsci-hub.se. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the stable imine product.
Knoevenagel Condensation: The aldehyde can react with compounds containing an active methylene (B1212753) group (e.g., malonic acid, diethyl malonate, malononitrile) in the presence of a weak base catalyst like piperidine (B6355638) or imidazole (B134444) wikipedia.orgresearchgate.net. This reaction, known as the Knoevenagel condensation, is a powerful carbon-carbon bond-forming method that produces α,β-unsaturated compounds nih.govmdpi.com. The product, an electron-deficient alkene, is a valuable intermediate for subsequent Michael additions or other transformations.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with high regioselectivity wikipedia.orgorganic-chemistry.org. The reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which attacks the aldehyde to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the alkene and a stable triphenylphosphine (B44618) oxide byproduct, which drives the reaction to completion masterorganicchemistry.com. By choosing the appropriate Wittig reagent, a variety of vinyl-substituted benzimidazole (B57391) derivatives can be synthesized.
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product Structure |
| Schiff Base Formation | Primary Amine (R-NH₂) | Mild acid (e.g., AcOH) | |
| Knoevenagel Condensation | Active Methylene (Z-CH₂-Z') | Weak base (e.g., Piperidine) | |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Base (e.g., n-BuLi, NaH) |
Table 1: Overview of Nucleophilic Addition and Condensation Reactions.
The aldehyde functional group exists in an intermediate oxidation state and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The formyl group of this compound can be oxidized to the corresponding carboxylic acid, yielding 6-methyl-1H-1,3-benzodiazole-5-carboxylic acid. This transformation is a key step in the synthesis of many biologically active benzimidazole derivatives medcraveonline.comnih.gov. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) can be employed. The resulting carboxylic acid is a versatile intermediate that can be converted into esters, amides, or acid chlorides.
Reduction: The aldehyde is easily reduced to a primary alcohol, (6-methyl-1H-1,3-benzodiazol-5-yl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695) sciforum.netmasterorganicchemistry.com. This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon ugm.ac.idyoutube.com. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred for its operational simplicity and safety.
| Transformation | Reagent(s) | Product Name |
| Oxidation | KMnO₄ or Jones Reagent (CrO₃, H₂SO₄) | 6-Methyl-1H-1,3-benzodiazole-5-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | (6-Methyl-1H-1,3-benzodiazol-5-yl)methanol |
Table 2: Common Oxidation and Reduction Reactions of the Carbaldehyde Group.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position baranlab.orgnih.gov. The formyl group itself is highly electrophilic and will react with organolithium reagents via nucleophilic addition rather than directing deprotonation.
Therefore, a successful DoM strategy adjacent to the formyl group (at the C4 position) necessitates a protection-deprotection sequence. A plausible synthetic route would involve:
Protection of the Aldehyde: The aldehyde is first converted into a non-electrophilic protecting group that can still function as a DMG. A common choice is a dimethyl or diethyl acetal (B89532), formed by reacting the aldehyde with the corresponding alcohol under acidic conditions.
Directed Lithiation: The protected benzimidazole is then treated with a strong base like n-butyllithium (n-BuLi). The N-H proton of the imidazole ring is the most acidic and will be removed first. A second equivalent of the base is required to deprotonate the aromatic ring. The acetal group, in concert with the imidazole ring, would direct the lithiation to the sterically accessible and electronically favorable C4 position.
Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can be quenched with a wide range of electrophiles (e.g., CO₂, alkyl halides, iodine) to install a new substituent at the C4 position.
Deprotection: Finally, the acetal protecting group is removed by acid-catalyzed hydrolysis to regenerate the carbaldehyde, yielding a 4-substituted-6-methyl-1H-1,3-benzodiazole-5-carbaldehyde derivative.
This strategy, while not directly documented for this specific molecule, is based on well-established principles of DoM chemistry and offers a logical pathway to C4-functionalized derivatives.
Reactivity and Functionalization of the 1,3-Benzodiazole Core
The benzodiazole (benzimidazole) core is an aromatic heterocyclic system that can undergo reactions on both the benzene (B151609) and imidazole moieties.
The benzene portion of the benzimidazole ring system is generally activated towards electrophilic aromatic substitution (EAS) compared to benzene itself, due to the electron-donating nature of the fused imidazole ring chemicalbook.com. In this compound, the regiochemical outcome of an EAS reaction is controlled by the combined directing effects of the three existing substituents: the activating ortho,para-directing methyl group at C6, the deactivating meta-directing formyl group at C5, and the activating imidazole ring.
The available positions for substitution are C4 and C7.
Substitution at C7: This position is ortho to the activating methyl group and meta to the deactivating formyl group. Both effects reinforce substitution at this site.
Substitution at C4: This position is meta to the activating methyl group and ortho to the deactivating formyl group. However, it is adjacent to the fused imidazole ring, which strongly activates the C4 and C7 positions.
The directing effects are cooperative, strongly favoring substitution at the C4 and C7 positions. The precise ratio of products would depend on the specific electrophile and reaction conditions, but significant substitution at both sites is expected. For example, in a nitration reaction (using HNO₃/H₂SO₄), one would anticipate the formation of both 4-nitro- and 7-nitro-6-methyl-1H-1,3-benzodiazole-5-carbaldehyde.
| Substituent | Position | Electronic Effect | Directing Influence |
| -CH₃ | C6 | Activating | Ortho, Para (to C5 & C7) |
| -CHO | C5 | Deactivating | Meta (to C4 & C6) |
| Imidazole Ring | Fused | Activating | To C4 & C7 |
| Combined Effect | - | Activating | Strongly favors C4 & C7 |
Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution.
Nucleophilic aromatic substitution (SNAr) on the benzene ring of the benzodiazole core is generally difficult unless the ring is activated by potent electron-withdrawing groups and contains a good leaving group masterorganicchemistry.comlibretexts.org. The parent molecule, this compound, lacks a suitable leaving group on its benzene moiety and is therefore not a direct substrate for SNAr.
However, a suitably functionalized derivative could undergo such reactions. For instance, if a halogen atom were present at the C4 or C7 position (e.g., 4-chloro-6-methyl-1H-1,3-benzodiazole-5-carbaldehyde), this position would become susceptible to nucleophilic attack. The electron-withdrawing effect of the adjacent formyl group and the fused imidazole ring would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the halide by a range of nucleophiles (e.g., alkoxides, amines, thiolates) libretexts.org.
Ring modification strategies typically involve more complex, multi-step syntheses to build additional rings onto the benzimidazole framework. These methods often utilize functional groups on the core as handles for cyclization reactions. For example, intramolecular SNAr reactions, where a nucleophile tethered to one of the imidazole nitrogens displaces a leaving group on an adjacent phenyl ring, can be used to construct fused polycyclic systems nih.gov. Transition metal-catalyzed cross-coupling and annulation reactions are also powerful methods for elaborating the core structure into more complex, ring-fused benzimidazoles nih.govmdpi.com.
Palladium- and Rhodium-Catalyzed C-H Functionalization of the Heterocycle
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. The benzimidazole scaffold, particularly the benzene portion of this compound, is a prime candidate for such transformations catalyzed by transition metals like palladium and rhodium.
Palladium-Catalyzed Reactions:
Palladium catalysis is a cornerstone of C-H functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org In the context of this compound, the inherent directing capabilities of the imidazole nitrogen atoms and the aldehyde group can be harnessed to achieve site-selective reactions. While ortho-selective C-H functionalization is common, recent advancements have enabled functionalization at the more remote meta-position. rsc.orgnih.gov
For the target molecule, the C-H bonds at the C-4 and C-7 positions are of particular interest. The N-1 atom of the imidazole ring can act as a directing group, guiding the palladium catalyst to the adjacent C-7 position. Conversely, the aldehyde group at C-5, or a derivative thereof, could potentially direct functionalization to the C-4 position. The plausible mechanism for such transformations typically involves the formation of a palladacycle intermediate through C-H activation, followed by oxidative addition of a coupling partner and reductive elimination to yield the functionalized product. mdpi.com
| Catalyst System | Potential Coupling Partner | Target C-H Position | Potential Product Type |
| Pd(OAc)₂ / Ligand | Aryl halides, Alkenes | C-7 (N-directed) | Arylated or Alkenylated Benzimidazole |
| Pd(OAc)₂ / Mediator | Aryl boronic acids | C-4 (Aldehyde-directed) | Arylated Benzimidazole |
Rhodium-Catalyzed Reactions:
Rhodium catalysts, particularly high-valent rhodium(III) species, are also highly effective for C-H activation and functionalization. rsc.org These reactions often proceed via a concerted metalation-deprotonation pathway. The imidazole moiety in this compound can serve as an effective directing group for rhodium-catalyzed C-H activation at the C-7 position. Such reactions can be employed for various transformations, including alkenylation and annulation. rsc.orgnih.gov The functionalization of electron-deficient methyl groups has also been demonstrated with rhodium(II) catalysts, although applying this to the C-6 methyl group of the title compound would be challenging due to the competing reactivity of the aromatic C-H bonds. nih.govresearchgate.net
Synthesis of Complex Architectures Utilizing this compound as a Building Block
The dual functionality of this compound, comprising the reactive carbaldehyde group and the versatile benzimidazole nucleus, makes it an invaluable building block for the synthesis of more elaborate molecular structures.
Formation of Polydentate Ligands and Chelating Systems
Polydentate ligands are crucial in coordination chemistry, finding applications in catalysis, materials science, and bioinorganic chemistry. The aldehyde functionality of this compound is a convenient handle for constructing such ligands, most commonly through condensation reactions with primary amines to form Schiff bases (imines).
By reacting the aldehyde with various polyamines, a diverse array of multidentate ligands can be synthesized. For instance, reaction with ethylenediamine (B42938) would yield a bidentate N₂ ligand, while reaction with diethylenetriamine (B155796) would produce a tridentate N₃ ligand. The benzimidazole nitrogen atoms can also participate in coordination, further increasing the denticity of the resulting ligand. These Schiff base ligands, featuring both "hard" nitrogen donors from the imine and imidazole and potentially "soft" donors if other functionalities are introduced, are excellent chelating agents for a variety of metal ions. nih.govrsc.orgbohrium.comjocpr.com
| Amine Reactant | Resulting Ligand Type | Potential Donor Atoms |
| Aniline | Bidentate (N, N') | Imine N, Imidazole N |
| Ethylenediamine | Tetradentate (N, N', N'', N''') | 2x Imine N, 2x Imidazole N |
| 2-Aminoethanol | Tridentate (N, N', O) | Imine N, Imidazole N, Hydroxyl O |
Construction of Fused Heterocyclic and Polycyclic Compounds
The inherent reactivity of both the aldehyde group and the benzimidazole ring system allows this compound to serve as a precursor for a variety of fused heterocyclic and polycyclic aromatic systems. nih.gov
The aldehyde can participate in various cyclocondensation reactions. For example, reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a base (e.g., piperidine) can lead to the formation of fused pyridine (B92270) or pyran rings through Knoevenagel condensation followed by intramolecular cyclization. longdom.org Similarly, reaction with 1,2-diamines can lead to the formation of new fused imidazole or pyrazine (B50134) rings.
Furthermore, the benzimidazole core itself can undergo annulation reactions. For instance, the N-H and the C-7 C-H bond can react with alkynes in the presence of a suitable catalyst to construct a new fused ring system. organic-chemistry.org These strategies open pathways to complex, multi-ring structures with potential applications in materials science and medicinal chemistry. semanticscholar.org
| Reagent | Reaction Type | Resulting Fused Ring |
| Malononitrile / Base | Knoevenagel / Cyclization | Fused Pyridine |
| o-Phenylenediamine (B120857) | Condensation | Fused Diazepine or other N-heterocycles |
| Alkynes / Catalyst | C-H/N-H Annulation | Fused Pyridine/Pyrrole |
Polymerization Reactions and Macromolecular Integration
While specific polymerization studies involving this compound are not extensively documented, its functional groups suggest several potential routes for incorporation into macromolecular structures.
Condensation Polymerization: The carbaldehyde group can undergo condensation polymerization with suitable difunctional or polyfunctional monomers. For example, polycondensation with diamines would lead to poly(azomethine)s, a class of polymers known for their thermal stability and optoelectronic properties. Similarly, reaction with di- or polyhydric phenols could yield phenolic-type resins where the benzimidazole unit is a pendant group.
Incorporation into Polymer Backbones: The entire benzimidazole moiety can be incorporated into a polymer backbone. This is often achieved by first synthesizing a difunctional monomer derived from this compound. For example, the aldehyde could be oxidized to a carboxylic acid, and the resulting amino-acid-like structure could be polymerized with another difunctional monomer to create polyamides or polyesters. Polymers containing the rigid and thermally stable benzimidazole unit, such as poly(benzimidazole)s (PBIs), are known for their exceptional thermal and chemical stability and are used in high-performance applications.
The integration of this specific benzimidazole derivative could impart desirable properties such as enhanced thermal stability, specific metal-binding capabilities, or altered solubility to the resulting macromolecule.
Advanced Spectroscopic and Structural Characterization of 6 Methyl 1h 1,3 Benzodiazole 5 Carbaldehyde
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and multidimensional NMR experiments provides unambiguous assignment of all proton and carbon signals and offers insights into the molecule's conformation.
A complete assignment of the ¹H and ¹³C NMR spectra is achieved through the synergistic use of 2D NMR experiments. researchgate.netnih.gov
¹H NMR: The proton spectrum is expected to show distinct signals for the aldehyde proton (-CHO), the aromatic protons, the N-H proton of the imidazole (B134444) ring, and the methyl group protons. The aromatic protons at positions 4 and 7 would appear as singlets, while the N-H proton signal might be broad due to tautomerism and exchange.
¹³C NMR: The carbon spectrum would display signals for the carbonyl carbon of the aldehyde, the aromatic carbons, the methyl carbon, and the C2 carbon of the imidazole ring.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this specific molecule due to isolated aromatic protons, it would confirm the absence of vicinal coupling for the H-4 and H-7 protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. researchgate.netrsc.org This would definitively link the H-4, H-7, methyl protons, and C2-H to their respective carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. researchgate.netresearchgate.net Key NOESY correlations would be expected between the aldehyde proton and the aromatic proton at C4, and between the methyl protons and the aromatic proton at C7. These correlations help define the preferred conformation of the aldehyde group relative to the benzimidazole (B57391) ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)
| Position | Atom | Predicted Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |
| 1 | N-H | ~12.5 (broad) | C2, C7a | H-2, H-7 |
| 2 | C-H | ~8.2 | C3a, C7a | H-1, H-4 |
| 4 | C-H | ~8.0 | C5, C6, C7a | Aldehyde-H |
| 5 | C-CHO | - | - | - |
| 5a | CHO | ~10.1 | C4, C5, C6 | H-4 |
| 6 | C-CH₃ | - | - | - |
| 6a | CH₃ | ~2.5 | C5, C6, C7 | H-7 |
| 7 | C-H | ~7.8 | C5, C6, C7a | Methyl-H |
| 2 | C | ~145 | H-2, H-1 | - |
| 3a | C | ~144 | H-2, H-4 | - |
| 4 | C | ~125 | H-4 | - |
| 5 | C | ~132 | H-4, Aldehyde-H, Methyl-H | - |
| 6 | C | ~138 | H-7, Methyl-H | - |
| 7 | C | ~115 | H-7, Methyl-H | - |
| 7a | C | ~135 | H-1, H-2, H-7 | - |
| 5a | C=O | ~192 | Aldehyde-H | - |
| 6a | CH₃ | ~20 | Methyl-H | - |
Dynamic NMR (DNMR) studies could provide valuable information on the conformational dynamics of the molecule. Key areas of interest would be:
Aldehyde Group Rotation: The rotation around the C5-C(CHO) single bond may be hindered due to steric interactions with the adjacent methyl group and aromatic proton. Variable temperature NMR experiments could be used to determine the energy barrier for this rotation by observing the coalescence of signals.
N-H Tautomerism: The proton on the imidazole ring can exist in equilibrium between the N1 and N3 positions. While this process is typically fast on the NMR timescale at room temperature, leading to an averaged spectrum, DNMR studies at low temperatures could potentially "freeze out" the individual tautomers, allowing for their individual characterization. mdpi.com
Advanced Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis (e.g., HRMS, MS/MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the parent ion. ijpsm.com For C₉H₈N₂O, the expected exact mass would be precisely determined.
Tandem Mass Spectrometry (MS/MS) is used to fragment the protonated molecular ion [M+H]⁺ to elucidate its structure. researchgate.netnuph.edu.ua The fragmentation pattern is characteristic of the molecule's structure.
Predicted Fragmentation Pathway:
Initial Protonation: In ESI+, the molecule will readily protonate, likely on one of the nitrogen atoms of the imidazole ring, to form the [M+H]⁺ ion.
Primary Fragmentation: Key fragmentation pathways would likely involve:
Loss of CO (28 Da): A common fragmentation for aromatic aldehydes, leading to a stable cation.
Loss of HCN (27 Da): Characteristic cleavage of the imidazole ring.
Loss of a methyl radical (•CH₃, 15 Da): Cleavage of the methyl group.
Cleavage of the imidazole ring: This can lead to several characteristic fragment ions. nih.gov
Table 2: Predicted Key Fragments in the ESI-MS/MS Spectrum of [C₉H₈N₂O+H]⁺
| m/z (Predicted) | Formula of Fragment | Likely Loss from Parent Ion |
| 133.07 | C₈H₉N₂⁺ | CO |
| 132.06 | C₉H₆NO⁺ | •CH₃ |
| 119.06 | C₈H₇N⁺ | CO + N₂ |
| 105.06 | C₇H₇N⁺ | CO + HCN |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify functional groups and probe intermolecular interactions. nih.govnih.gov The spectra are complementary and provide a vibrational fingerprint of the molecule.
N-H Vibrations: A broad absorption band is expected in the FTIR spectrum around 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration, indicative of hydrogen bonding in the solid state.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=O Vibration: A strong, sharp absorption band characteristic of the aldehyde carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. mdpi.com Its exact position can indicate the extent of conjugation and hydrogen bonding.
C=N and C=C Vibrations: Stretching vibrations of the imidazole and benzene (B151609) rings will produce a series of sharp bands in the 1450-1620 cm⁻¹ region.
Fingerprint Region: The region below 1400 cm⁻¹ will contain complex vibrations, including C-H bending and ring deformation modes, which are unique to the molecule.
In the solid state, intermolecular hydrogen bonds between the N-H group of one molecule and the aldehyde oxygen of another would lead to a broadening and red-shifting of the N-H and C=O stretching bands.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole core is a known chromophore, and its absorption spectrum is influenced by the attached substituents. nist.gov
UV-Vis Absorption: The spectrum is expected to show strong absorption bands in the UV region, corresponding to π→π* transitions within the conjugated benzimidazole system. The presence of the aldehyde group, a chromophore, will likely cause a red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted benzimidazole. Additional, weaker n→π* transitions associated with the carbonyl group and nitrogen lone pairs may also be observed at longer wavelengths. researchgate.net
Fluorescence: Many benzimidazole derivatives are known to be fluorescent. nih.govumaine.edu Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission wavelength and quantum yield would depend on the specific electronic structure and the rigidity of the molecule in its environment.
X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com Although a specific crystal structure for this compound is not publicly available, analysis of related benzimidazole structures allows for a detailed prediction. nih.govresearchgate.net
Molecular Conformation: The benzimidazole ring system is expected to be essentially planar. The aldehyde group's orientation relative to the ring would be determined, revealing any deviation from planarity caused by steric hindrance from the neighboring methyl group.
Crystal Packing: The arrangement of molecules in the crystal lattice would be dictated by intermolecular forces. Key interactions would likely include:
Hydrogen Bonding: A primary motif would be the formation of strong N-H···O=C hydrogen bonds, linking molecules into chains or dimers. mdpi.com
π-π Stacking: The planar aromatic rings are likely to engage in offset π-π stacking interactions, contributing to the stability of the crystal lattice.
C-H···π Interactions: Weaker interactions between C-H bonds (e.g., from the methyl group or aromatic ring) and the π-system of an adjacent molecule may also be present.
Advanced Chromatographic and Separation Methodologies for Purity Assessment and Analog Characterization
The synthesis of this compound and its analogs necessitates robust analytical techniques to ensure purity, identify potential impurities, and characterize structurally related compounds. Chromatographic methods are indispensable tools for these purposes, offering high-resolution separation based on the differential partitioning of analytes between a stationary and a mobile phase. ijcrt.org Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of benzimidazole derivatives due to its high efficiency and sensitivity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating moderately polar compounds like this compound from non-polar or more polar impurities. While specific application notes for this exact compound are not extensively detailed in the public domain, established methods for analogous benzimidazole structures provide a clear framework for analysis. nih.govresearchgate.net
A typical RP-HPLC method would involve a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. nih.govsielc.com Gradient elution, where the mobile phase composition is varied during the analysis, is often employed to achieve optimal separation of a wide range of components. nih.gov Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzimidazole ring system. For more detailed characterization and identification of unknown impurities or analogs, HPLC coupled with mass spectrometry (HPLC-MS) provides invaluable molecular weight and fragmentation data. nih.gov
Interactive Table: Typical HPLC Parameters for Benzimidazole Derivative Analysis
The following table outlines common starting parameters for developing an HPLC method for this compound, based on methods for similar compounds. nih.govsielc.com
| Parameter | Typical Specification | Purpose |
| Column | C18 or C8, 4.6 x 250 mm, 5 µm | Stationary phase for reversed-phase separation. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Eluent system to carry the sample through the column. |
| Elution Mode | Gradient | Varies solvent strength to elute compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at ~254 nm and ~288 nm | Detects compounds based on their UV absorbance. |
| Injection Volume | 10 µL | The amount of sample introduced into the system. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. For the analysis of benzimidazole derivatives, GC is often coupled with a mass spectrometer (GC-MS). This combination allows for the separation of components in a mixture followed by their definitive identification based on their mass spectra and fragmentation patterns. phytojournal.com
Direct analysis of this compound by GC may be feasible, but less volatile analogs or related impurities might require derivatization to increase their volatility and thermal stability. The identification of isomers, which can be challenging to differentiate by mass spectrometry alone, can often be achieved by GC due to differences in their retention times on the chromatographic column. researchgate.net
Thin-Layer and Column Chromatography
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for monitoring the progress of synthetic reactions and for preliminary purity checks. ijcrt.orgijpsm.com The separation is visualized as spots on a plate coated with a stationary phase (commonly silica gel). nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. ijpsm.com Different solvent systems, typically mixtures of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, can be tested to achieve optimal separation of the desired product from reactants and byproducts. nih.govmdpi.com
Preparative column chromatography is the standard method for the purification of synthesized this compound on a larger scale. dtic.milijfmr.comsemanticscholar.org Using a stationary phase like silica gel, the crude product is separated into its individual components by eluting with a suitable solvent system, often guided by prior TLC analysis. nih.govrdd.edu.iq Fractions are collected and analyzed (e.g., by TLC) to pool the pure compound.
Interactive Table: Example TLC Systems for Benzimidazole Derivative Separation
This table provides examples of mobile phase systems used for the TLC analysis of benzimidazole derivatives on silica gel plates. ijpsm.comnih.gov
| Mobile Phase System (v/v) | Component Polarity | Application |
| Ethyl Acetate / n-Hexane (3:5) | Moderate | Monitoring reaction progress and checking purity of substituted benzimidazoles. nih.gov |
| Benzene / Acetone (7:3) | Moderate to High | Separation of benzimidazole product from o-phenylenediamine (B120857) reactant. |
| Toluene / Acetone (8:2) | Moderate | General purpose separation of 1,2-disubstituted benzimidazoles. ijpsm.com |
Collectively, these chromatographic techniques provide a comprehensive suite of tools for the purification, purity assessment, and detailed characterization of this compound and its analogs, ensuring the high quality required for subsequent research and application.
Theoretical and Computational Investigations of 6 Methyl 1h 1,3 Benzodiazole 5 Carbaldehyde
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic properties of benzimidazole (B57391) derivatives. This approach allows for a detailed examination of the molecule's electron density to predict its behavior in chemical reactions. DFT calculations provide a robust framework for understanding the relationship between the structure of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde and its chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy and localization of these orbitals are fundamental to understanding chemical reactions.
For this compound, the HOMO is typically expected to be localized over the electron-rich benzimidazole ring system, while the LUMO would likely be distributed over the electron-withdrawing carbaldehyde group and the imidazole (B134444) portion of the ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Benzimidazole Derivative
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability. |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |
Note: The data in this table is representative of typical values for benzimidazole derivatives and is intended for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. MEPs illustrate the electrostatic potential on the electron density surface, identifying regions that are prone to electrophilic and nucleophilic attack.
In an MEP map of this compound, distinct regions of varying potential would be observed:
Negative Regions (Red/Yellow): These areas have a high electron density and correspond to sites susceptible to electrophilic attack. For this molecule, such regions would be concentrated around the oxygen atom of the carbaldehyde group and the nitrogen atoms of the imidazole ring.
Positive Regions (Blue): These areas are electron-deficient and represent sites for potential nucleophilic attack. The hydrogen atom of the aldehyde group and the hydrogen attached to the imidazole nitrogen (N-H) would likely show positive potential.
Neutral Regions (Green): These areas indicate zero potential and are typically found over the aromatic benzene (B151609) ring and the methyl group.
By analyzing the MEP map, one can predict how the molecule will interact with other reagents, a key step in designing synthetic pathways.
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These parameters are calculated using the energies of the HOMO and LUMO.
Global Reactivity Descriptors:
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap and is less reactive.
Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index suggests a stronger electrophile.
Local Reactivity Descriptors: Local descriptors, such as Fukui functions or the dual descriptor, are used to identify the reactivity of specific atomic sites within the molecule, distinguishing which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.
Table 2: Representative Global Reactivity Descriptors for a Benzimidazole Derivative
| Descriptor | Value (eV) | Formula | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | -4.175 | (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness (η) | 2.075 | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Global Softness (S) | 0.482 | 1/η | Capacity to receive electrons. |
Note: The data in this table is calculated from the illustrative values in Table 1 and is representative of typical values for benzimidazole derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations are invaluable for several purposes:
Conformational Analysis: Although the benzimidazole core is rigid, MD simulations can explore the rotational freedom of the carbaldehyde group and the orientation of substituents, identifying the most stable conformations.
Solvent Effects: By simulating the molecule in a box of explicit solvent molecules (e.g., water, DMSO), MD can reveal how the solvent structure around the solute influences its conformation and stability. This is crucial for understanding its behavior in solution, which is relevant to both synthetic reactions and biological interactions.
Interaction with Biomolecules: In the context of drug design, MD simulations are used to model the interaction between a ligand (like a benzimidazole derivative) and a biological target, such as a protein or DNA. These simulations can assess the stability of the ligand-protein complex over time, providing insights into binding affinity and mechanism of action.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima) and Validation
Computational methods, particularly DFT, can accurately predict various spectroscopic parameters. These theoretical predictions are often compared with experimental data to validate the computed molecular structure and electronic properties.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). Comparing the calculated shifts with experimental spectra helps in the unambiguous assignment of signals, especially for complex structures. The accuracy of these predictions can be improved by including solvent effects in the calculations.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of the molecule. This allows for the assignment of specific vibrational modes to the peaks observed in experimental spectra, confirming the presence of key functional groups (e.g., C=O stretch of the aldehyde, N-H stretch of the imidazole).
UV-Vis Maxima: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding maximum absorption wavelengths (λmax) in the UV-Vis spectrum. This provides insight into the electronic structure and chromophores within the molecule.
Computational Modeling of Reaction Mechanisms and Catalytic Cycles
Computational modeling serves as a powerful tool to elucidate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can:
Identify Transition States: Locate the high-energy transition state structures that connect reactants to products.
Calculate Activation Energies: Determine the energy barriers for different possible reaction pathways, allowing for the prediction of the most favorable mechanism.
Analyze Intermediates: Characterize the structure and stability of any intermediates formed during the reaction.
For reactions involving the carbaldehyde group (e.g., condensation, oxidation, or reduction) or substitutions on the benzimidazole ring, computational modeling can provide a step-by-step understanding of bond-breaking and bond-forming processes. In studies where the molecule or its derivatives act as part of a catalytic system, these models can be extended to map out the entire catalytic cycle, identifying the roles of all participating species.
Quantitative Structure-Property Relationship (QSPR) Studies for Material Science Relevance
Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the realm of material science, QSPR models are invaluable for predicting the performance of novel compounds, thereby guiding the synthesis of materials with desired characteristics and reducing the need for extensive empirical testing. For a molecule like this compound, QSPR can be employed to forecast its potential in applications such as nonlinear optics (NLO), electronics, or as a corrosion inhibitor. researcher.life
A representative QSPR study for this compound would involve the computational analysis of a series of related benzimidazole derivatives. By systematically varying the substituents on the benzimidazole core, a dataset can be generated to model a specific material property. For instance, the second-order hyperpolarizability (β), a key parameter for NLO materials, can be correlated with various molecular descriptors.
Methodology of a Representative QSPR Study
A hypothetical QSPR study for this compound and its derivatives would typically commence with the in silico design of a training set of molecules. The structures of these compounds would then be optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G++(d,p)). researcher.life From these optimized geometries, a range of molecular descriptors would be calculated. These descriptors fall into several categories:
Electronic Descriptors: These describe the electronic structure of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and electronegativity (χ). researcher.lifedntb.gov.ua
Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices.
Quantum Chemical Descriptors: These are derived from the wavefunction of the molecule and include parameters like polarizability (α) and hyperpolarizability (β). researchgate.net
Once the descriptors and the target property (e.g., hyperpolarizability) are calculated for all compounds in the series, a mathematical model is developed using statistical techniques like Multiple Linear Regression (MLR). The goal of MLR is to create a linear equation that best describes the relationship between the descriptors (independent variables) and the property of interest (dependent variable). researchgate.net
Illustrative Research Findings
To illustrate the process, consider a hypothetical series of benzimidazole derivatives based on the structure of this compound, where the substituent at a specific position is varied. The following interactive data table presents plausible calculated molecular descriptors and a target property, such as the first hyperpolarizability (β₀), which is relevant for NLO applications.
Table 1: Hypothetical Molecular Descriptors and First Hyperpolarizability (β₀) for a Series of Benzimidazole Derivatives
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (μ, Debye) | β₀ (a.u.) |
|---|---|---|---|---|---|---|
| 1 | -H | -6.21 | -2.15 | 4.06 | 3.45 | 1250 |
| 2 | -NO₂ | -6.89 | -3.20 | 3.69 | 6.80 | 3500 |
| 3 | -CN | -6.75 | -2.98 | 3.77 | 6.21 | 2800 |
| 4 | -OH | -5.80 | -1.95 | 3.85 | 2.90 | 1800 |
| 5 | -OCH₃ | -5.72 | -1.90 | 3.82 | 3.10 | 2100 |
| 6 | -NH₂ | -5.51 | -1.82 | 3.69 | 2.55 | 2400 |
| 7 | -CH₃ | -6.05 | -2.05 | 4.00 | 3.60 | 1450 |
This table contains generated data for illustrative purposes and is not derived from experimental measurements.
From such a dataset, a QSPR model could be formulated. For example, an MLR analysis might yield an equation of the following form:
β₀ = c₀ + c₁ (ΔE) + c₂ (μ)
Where c₀, c₁, and c₂ are regression coefficients. A strong correlation would be indicated by a high coefficient of determination (R²). For instance, an R² value of 0.95 would suggest that 95% of the variance in the first hyperpolarizability can be explained by the HOMO-LUMO energy gap and the dipole moment.
The analysis of such a model would likely reveal that a smaller energy gap (ΔE) and a larger dipole moment (μ) are conducive to a higher hyperpolarizability. researchgate.net This is because a smaller energy gap facilitates intramolecular charge transfer, a key mechanism for generating NLO responses. A large dipole moment is often associated with a significant charge separation in the ground state, which can be enhanced upon excitation.
The insights gained from this type of QSPR study would be instrumental in the rational design of new benzimidazole-based materials. For this compound, the model could predict its NLO properties and suggest modifications to its structure, such as the introduction of strong electron-donating or electron-withdrawing groups, to enhance its performance for specific material science applications.
Applications of 6 Methyl 1h 1,3 Benzodiazole 5 Carbaldehyde in Advanced Materials and Chemical Systems
Role as a Precursor in Polymer Chemistry and Functional Materials Synthesis
The bifunctional nature of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde, possessing both a reactive aldehyde group and a benzimidazole (B57391) core capable of engaging in various intermolecular interactions, makes it a valuable monomer for the synthesis of functional polymers.
Monomer for Responsive and Optoelectronic Polymers
Benzimidazole derivatives are known to be key components in the development of materials with interesting optoelectronic properties. researchgate.net The extended π-system of the benzimidazole ring, combined with the electron-withdrawing nature of the carbaldehyde group, can lead to polymers with tunable electronic and photophysical characteristics. While direct studies on polymers derived specifically from this compound are not extensively documented, the broader class of benzimidazole-containing polymers has shown promise in applications such as organic solar cells and photovoltaics. researchgate.net The aldehyde functionality allows for participation in various polymerization reactions, including condensation and addition reactions, to form polymer backbones with integrated benzimidazole moieties. The resulting polymers could exhibit responsiveness to external stimuli such as pH or the presence of specific ions due to the basic nitrogen atoms in the imidazole (B134444) ring, making them candidates for use in sensors and smart materials.
Table 1: Potential Optoelectronic Applications of Polymers Derived from Benzimidazole Carbaldehydes
| Application Area | Potential Function of Benzimidazole Moiety |
| Organic Photovoltaics (OPVs) | Hole transport layer (HTL) material, electron acceptor |
| Organic Light-Emitting Diodes (OLEDs) | Host material, electron transport material |
| Sensors | Stimuli-responsive changes in fluorescence or conductivity |
Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
The rigid structure and defined geometry of this compound make it an excellent candidate as a building block for the construction of highly ordered porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
In the context of Covalent Organic Frameworks (COFs) , the carbaldehyde group can undergo condensation reactions with multitopic amines to form stable imine linkages, a common strategy in COF synthesis. nih.govnih.gov The resulting COFs would possess a well-defined porous structure with the benzimidazole units lining the pore walls. These frameworks could exhibit interesting properties for gas storage and separation, catalysis, and sensing applications. The methyl group could influence the porosity and surface properties of the resulting COF.
For Metal-Organic Frameworks (MOFs) , the benzimidazole moiety can act as a ligand, coordinating to metal ions through its nitrogen atoms. nih.govnih.gov The aldehyde group can either be retained as a functional group within the pores of the MOF or be further reacted post-synthetically to introduce other functionalities. MOFs constructed from benzimidazole-based ligands have been explored for various applications, including fluorescence sensing and catalysis. nih.govrsc.org The incorporation of this compound as a linker could lead to MOFs with tailored properties for selective guest binding and catalytic activity.
Table 2: Potential Roles of this compound in Porous Frameworks
| Framework Type | Role of the Compound | Potential Linkage Chemistry | Potential Applications |
| COF | Monomer/Linker | Imine condensation with amines | Gas storage, catalysis, sensing |
| MOF | Ligand/Linker | Coordination to metal ions via nitrogen atoms | Selective adsorption, catalysis, drug delivery rsc.org |
Utilization in Supramolecular Chemistry and Self-Assembly
The ability of the benzimidazole core to participate in hydrogen bonding and π-π stacking interactions makes this compound a valuable component in the field of supramolecular chemistry.
Design of Host-Guest Systems and Molecular Recognition
The benzimidazole scaffold is a well-known motif in host-guest chemistry, capable of recognizing and binding to various guest molecules. While specific host-guest studies involving this compound are not prevalent, related benzimidazole derivatives have been shown to form inclusion complexes with macrocyclic hosts like cucurbit[n]urils. These interactions are driven by a combination of hydrophobic effects, hydrogen bonding, and ion-dipole interactions. The aldehyde and methyl groups on the benzimidazole ring would be expected to modulate the binding affinity and selectivity for different guests.
Self-Assembly of Ordered Structures (e.g., Nanostructures, Gels)
Low-molecular-weight gelators containing benzimidazole moieties have been shown to self-assemble in organic solvents to form various hierarchical nanostructures, such as nanofibers and nanotubes. nih.gov This self-assembly is driven by a combination of hydrogen bonding between the benzimidazole units and van der Waals interactions between other parts of the molecules. The presence of metal ions can further direct the self-assembly into more complex structures like microtubular flowers. nih.gov It is plausible that derivatives of this compound, appropriately functionalized to enhance its amphiphilicity, could also act as gelators, forming ordered supramolecular gels. researchgate.net These self-assembled nanostructures could find applications in areas such as drug delivery and tissue engineering. rsc.org
Development as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms of the imidazole ring in this compound make it an excellent ligand for a wide range of metal ions. The resulting coordination complexes can exhibit interesting structural, electronic, and catalytic properties. mdpi.comroyalsocietypublishing.orgsemanticscholar.org
The coordination of metal ions to benzimidazole-based ligands has been extensively studied, leading to the formation of complexes with diverse nuclearities and geometries. mdpi.comroyalsocietypublishing.org The aldehyde group in the 5-position can remain as a non-coordinating functional group, or it can participate in coordination, potentially leading to the formation of polynuclear complexes. The methyl group at the 6-position can influence the steric environment around the metal center, which in turn can affect the catalytic activity of the complex.
Metal complexes of benzimidazole derivatives have been investigated as catalysts for various organic transformations. nih.govnih.gov The catalytic activity is often attributed to the ability of the metal center to activate substrates and the ligand to modulate the electronic properties of the metal. While specific catalytic applications of complexes derived from this compound are yet to be widely reported, the structural similarities to other catalytically active benzimidazole complexes suggest their potential in this field.
Table 3: Potential Catalytic Applications of Metal Complexes with Benzimidazole-based Ligands
| Metal Ion | Type of Reaction | Reference Compound Class |
| Copper(II) | Oxidation reactions, C-C coupling reactions | Benzimidazole-Schiff base complexes |
| Zinc(II) | Polymerization reactions, hydrolysis reactions | Zinc-benzimidazole complexes mdpi.com |
| Palladium(II) | Cross-coupling reactions (e.g., Suzuki, Heck) | N-heterocyclic carbene (NHC) precursors from benzimidazoles |
Synthesis and Characterization of Metal Complexes
The benzimidazole ring system, featuring two nitrogen atoms, and the appended aldehyde group on this compound provide excellent coordination sites for metal ions. This compound can act as a versatile ligand, either directly or after modification, most commonly through the formation of a Schiff base. The condensation of the aldehyde group with a primary amine yields a Schiff base ligand containing an imine (C=N) bond, which, along with the benzimidazole nitrogens, can chelate to a metal center.
The synthesis of these metal complexes typically involves reacting the benzimidazole-derived ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent like ethanol (B145695) or methanol (B129727). The resulting complexes are then isolated as precipitates and characterized using a suite of spectroscopic and analytical techniques to confirm their structure and properties. These methods include:
FT-IR Spectroscopy : To identify the coordination of the metal to the ligand by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and the benzimidazole ring vibrations.
¹H NMR Spectroscopy : To confirm the structure of the ligand and observe changes upon complexation, although this can be complicated by the paramagnetic nature of some metal ions.
UV-Visible Spectroscopy : To study the electronic transitions within the complex, which provides information about its geometry and the metal-ligand bonding.
Mass Spectrometry : To determine the molecular weight and confirm the stoichiometry of the metal-ligand complex.
Elemental Analysis : To verify the empirical formula of the synthesized complexes.
Table 1: Characterization of Metal Complexes with Benzimidazole-Related Ligands
| Metal Ion | Ligand Type | Coordination Stoichiometry (Metal:Ligand) | Proposed Geometry | Characterization Methods Used |
|---|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of imidazole-2-carboxaldehyde and L-phenylalanine | 1:1 | Not Specified | Elemental Analysis, Molar Conductance, IR, UV-Vis, Mass Spectra, ¹H NMR |
| Zn(II), Cr(III), Mn(II) | Schiff base of (1H-benzimidazol-2-yl)methanamine and 2-hydroxy naphthaldehyde | Not Specified | Not Specified | HRMS, UV-Vis, FT-IR, Thermal Analyses |
| Co(II), Ni(II), Cu(II), Zn(II) | Schiff base of 2,4-dihydroxybenzaldehyde (B120756) and p-phenylenediamine | 1:1 | Octahedral | UV-Vis, IR, ¹H NMR, ¹³C NMR, Elemental Analysis, Thermal Analysis |
Application in Homogeneous and Heterogeneous Catalysis (e.g., C-C coupling, Oxidation Reactions)
Metal complexes derived from benzimidazole-based ligands are promising candidates for catalysts in various organic transformations. The stability and well-defined geometry of these complexes can facilitate catalytic cycles. Although direct catalytic applications of complexes from this compound are not extensively documented, the structural features suggest potential in areas where similar Schiff base complexes have shown activity.
The benzimidazole moiety can influence the electronic properties of the metal center, tuning its reactivity for specific catalytic processes. Potential applications include:
C-C Coupling Reactions : The stable coordination environment provided by benzimidazole-derived ligands could support metal centers (like Palladium or Copper) in catalyzing cross-coupling reactions, which are fundamental in organic synthesis.
Oxidation Reactions : Metal complexes, particularly with metals like Manganese, Cobalt, or Iron, can mimic enzymatic activity and act as catalysts for the oxidation of substrates such as alcohols or alkenes. The ligand structure is crucial in stabilizing the high-valent metal-oxo species often involved in these reaction mechanisms.
The versatility of the ligand structure allows for the synthesis of both homogeneous catalysts, which are soluble in the reaction medium, and heterogeneous catalysts, where the complex is immobilized on a solid support. This adaptability is key to developing recyclable and industrially viable catalytic systems.
Application in Chemo/Fluorescent Sensing and Chemical Probes (non-biological in vivo)
The benzimidazole scaffold is a common feature in the design of chemosensors and fluorescent probes due to its intrinsic photophysical properties and its ability to interact with various analytes. The combination of the benzimidazole ring and an aldehyde group in this compound creates a platform that can be tailored for detecting specific ions and molecules.
Design of Sensors for Ions and Small Molecules
The design of sensors based on this scaffold typically relies on the interaction of a target analyte with the probe, leading to a measurable change in its optical properties, such as color (colorimetric) or fluorescence intensity (fluorometric). The benzimidazole nitrogen atoms and the aldehyde oxygen can act as a binding pocket for metal ions. Upon binding, processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) can be altered, resulting in a "turn-on" or "turn-off" fluorescent response.
For instance, Schiff bases derived from heterocyclic aldehydes have been successfully employed as selective sensors for various ions. The specificity is engineered through the design of the binding site. Research on related structures has demonstrated sensitive detection of ions like Al³⁺, Zn²⁺, and F⁻. The aldehyde group is particularly useful for creating probes for anions like fluoride, where the interaction can deprotonate a nearby N-H or O-H group, triggering a significant optical response.
Table 2: Examples of Fluorescent Probes Based on Heterocyclic Scaffolds
| Probe Based On | Target Analyte | Sensing Mechanism | Observed Response | Detection Limit |
|---|---|---|---|---|
| Phenylthiadiazole-Schiff Base | Al³⁺ | Excitation at 370 nm | Strong emission at 480 nm | Not Specified |
| Phenylthiadiazole-Schiff Base | Zn²⁺ | Excitation at 320 nm | New broad emission at 560 nm | Not Specified |
| Imidazo[1,2-a]pyridine-Schiff Base | F⁻ | Deprotonation / Intermolecular Proton Transfer | Colorless to yellow; "Turn-on" green fluorescence | 193.5 nM |
| Indole-Schiff Base | Tryptamine | Suppression of ESIPT | Emission increase at 433 nm | Not Specified |
Development of Fluorescent Probes for Chemical Environment Monitoring (e.g., pH, Redox)
The benzimidazole core is inherently sensitive to pH due to the basicity of its nitrogen atoms. Protonation or deprotonation of the imidazole ring can significantly modify the electronic structure and, consequently, the fluorescence properties of the molecule. This makes this compound a promising candidate for developing fluorescent pH probes.
A novel acidic pH fluorescent probe based on a related benzothiazole (B30560) derivative demonstrated a linear response in the pH range of 3.44 to 6.46. The fluorescence enhancement with increasing hydrogen ion concentration was attributed to the hindering of a PET process. Such probes are valuable for monitoring pH fluctuations in various chemical systems. They often exhibit high selectivity for H⁺ over other metal ions and anions, a crucial feature for reliable sensing. The development of probes based on the this compound scaffold would likely follow similar design principles, leveraging the proton-sensitive nature of the benzimidazole ring to achieve a pH-dependent fluorescent signal.
Integration into Optoelectronic Materials and Devices
Benzimidazole derivatives are a well-established class of materials in the field of optoelectronics. Their electron-deficient nature makes them suitable for applications requiring electron transport or charge-accepting capabilities. The structure of this compound, which can be incorporated into larger conjugated systems, makes it a candidate for use in various electronic devices.
Components for Organic Light-Emitting Diodes (OLEDs) and Solar Cells
In the context of OLEDs, benzimidazole-containing molecules have been utilized as:
Electron-Transporting Layer (ETL) Materials : The electron-deficient benzimidazole ring facilitates the transport of electrons from the cathode to the emissive layer.
Host Materials : In phosphorescent OLEDs (PhOLEDs), a host material with a high triplet energy is required to efficiently facilitate light emission from the phosphorescent guest dopant. The rigid structure of the benzimidazole core can be tailored to achieve high triplet energies.
Emissive Materials : By attaching suitable donor and acceptor groups to the benzimidazole scaffold (a D-π-A design), the emission color and efficiency can be tuned for use in the emissive layer itself.
Theoretical studies, such as Density Functional Theory (DFT), on related benzimidazole structures have shown their potential as nonlinear optical (NLO) materials, which is indicative of their promise in optoelectronic applications. The ability to modify the structure, for example, by creating derivatives from the aldehyde group, allows for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, to match the requirements of specific device architectures, including organic solar cells where they could function as acceptor materials.
Materials for Non-linear Optics (NLO)
The field of non-linear optics (NLO) is crucial for the development of advanced technologies such as optical data processing, telecommunications, and optical switching. nih.gov Materials with significant NLO properties can alter the characteristics of light, enabling a wide range of applications. Organic molecules, particularly those with extensive π-conjugated systems, have garnered considerable attention for their potential as NLO materials. tandfonline.com The benzimidazole framework, the core of this compound, is one such scaffold that has been the subject of research for NLO applications. tandfonline.comresearchgate.net
The NLO response of a molecule is fundamentally linked to its electronic structure. The conjugated π-electron system present in the fused benzene (B151609) and imidazole rings of the benzimidazole core facilitates efficient electron delocalization, which is a key requirement for NLO activity. tandfonline.com The performance of organic NLO materials can be significantly enhanced by incorporating electron-donating and electron-accepting groups into the molecular structure. This "push-pull" configuration creates a strong intramolecular charge transfer (ICT) system, which can lead to large molecular hyperpolarizabilities, a measure of the NLO response.
In the specific case of this compound, the molecule possesses structural features that are theoretically conducive to NLO activity. The methyl group (-CH₃) at the 6-position can be considered a weak electron-donating group, while the carbaldehyde group (-CHO) at the 5-position acts as an electron-accepting group. This arrangement could potentially facilitate an ICT process across the benzimidazole scaffold, making it a candidate for NLO studies.
Research into benzimidazole derivatives has shown that strategic substitution can lead to promising NLO properties. nih.gov Computational studies using Density Functional Theory (DFT) are often employed to predict the NLO behavior of these molecules, with key parameters being the first-order hyperpolarizability (β) and third-order nonlinear susceptibility (χ(3)). nih.govias.ac.in For instance, studies on N-1-sulfonyl substituted benzimidazole derivatives have demonstrated significant hyperpolarizability values. nih.gov Similarly, single crystals of benzimidazole itself have been investigated for their third-order NLO properties. researchgate.net
While the benzimidazole framework is a promising platform for developing NLO materials, specific experimental or theoretical studies on the NLO properties of this compound are not extensively available in the reviewed literature. However, based on the established structure-property relationships in related compounds, it represents a molecule of interest for future investigation in this field. The table below presents NLO data for some other benzimidazole derivatives to provide context for the values achievable with this class of compounds.
Interactive Table: NLO Properties of Selected Benzimidazole Derivatives
| Compound | NLO Property | Value | Method |
| 6-nitro-2-(4-nitrophenyl)-1-(4-nitrophenylsulfonyl)-1H-benzo[d]imidazole | First Hyperpolarizability (β) | 2.0418 × 10⁻²⁸ esu | DFT (M06) |
| Methyl 1-(p-tolylsulfonyl)-2-(4-nitrophenyl)-1H-benzo[d]imidazole-6-carboxylate | First Hyperpolarizability (β) | 5.095 × 10⁻²⁹ esu | DFT (CAM-B3LYP) |
| Benzimidazole L-tartrate single crystal | Second Harmonic Generation | 2.69 times that of KDP | Kurtz-Perry |
| Lithium 4-nitrobenzoate (B1230335) monohydrate benzimidazole (LiMB) | Third-order Susceptibility (χ³) | 4.5517 × 10⁻⁵ esu | Z-Scan |
Disclaimer: The data in this table is for benzimidazole derivatives and not for this compound. It is provided for illustrative purposes to show the range of NLO properties observed in this class of compounds.
Future Research Directions and Emerging Trends for 6 Methyl 1h 1,3 Benzodiazole 5 Carbaldehyde
Exploration of Undiscovered Reactivity and Transformation Pathways
While the benzimidazole (B57391) core is a well-established pharmacophore and a staple in materials science, the specific reactivity of 6-methyl-1H-1,3-benzodiazole-5-carbaldehyde remains an area ripe for exploration. The interplay between the electron-donating methyl group and the electron-withdrawing carbaldehyde group on the benzene (B151609) ring, coupled with the acidic N-H of the imidazole (B134444) moiety, presents a unique electronic landscape. Future research will likely focus on elucidating novel transformation pathways beyond standard aldehyde and amine chemistry.
Key areas of investigation will include:
Unconventional Condensation Reactions: Moving beyond simple Schiff base formation, researchers are expected to explore reactions with novel nucleophiles, leading to the synthesis of unique heterocyclic systems.
Metal-Catalyzed Cross-Coupling Reactions: The N-H bond and potentially the C-H bonds of the benzimidazole ring could be targets for functionalization through advanced cross-coupling methodologies, opening doors to a vast array of derivatives.
Photoredox Catalysis: The application of photoredox catalysis could unveil new reactivity patterns, enabling previously inaccessible transformations under mild conditions.
A deeper understanding of these reaction pathways will significantly expand the synthetic utility of this molecule, providing access to a wider range of derivatives with potentially enhanced biological or material properties.
Integration into Multi-component Reaction Architectures for Chemical Diversity
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to generating molecular complexity from simple starting materials in a single step. The presence of both an aldehyde and a reactive N-H group makes this compound an ideal candidate for the design of novel MCRs.
Future research is anticipated to focus on incorporating this benzimidazole derivative into well-established MCRs, such as the Ugi and Passerini reactions, as well as developing entirely new MCRs centered around its unique structure. This strategy will enable the rapid generation of large libraries of diverse compounds for high-throughput screening in drug discovery and materials science.
Table 1: Potential Multi-component Reactions Involving this compound
| MCR Type | Potential Reactants with this compound | Expected Product Class |
| Ugi Reaction | Isocyanide, Carboxylic Acid, Amine | Complex peptidomimetic structures |
| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |
| Biginelli Reaction | β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Hantzsch Reaction | β-Ketoester, Ammonia | Dihydropyridines |
These MCRs will not only streamline the synthesis of complex molecules but also facilitate the discovery of novel structures with desirable biological activities or material properties.
Advanced Computational Modeling for Predictive Material Design
The convergence of computational chemistry and materials science provides a powerful tool for the rational design of novel materials with tailored properties. Advanced computational modeling techniques, such as Density Functional Theory (DFT), will play a crucial role in predicting the electronic, optical, and mechanical properties of materials derived from this compound.
Future research in this area will likely involve:
In Silico Screening: Computational screening of virtual libraries of derivatives to identify candidates with promising properties for specific applications, such as organic light-emitting diodes (OLEDs), sensors, or catalysts.
Mechanism Elucidation: DFT calculations to understand the mechanisms of reactions involving the title compound, guiding the optimization of reaction conditions and the development of new synthetic methodologies.
Property Prediction: Quantitative Structure-Property Relationship (QSPR) studies to correlate the molecular structure of derivatives with their macroscopic properties, enabling the predictive design of materials with enhanced performance.
By leveraging these computational tools, researchers can accelerate the discovery and development of new functional materials, reducing the need for time-consuming and resource-intensive trial-and-error experimentation.
Development of Highly Sustainable and Scalable Synthetic Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For this compound, future research will focus on developing synthetic routes that are not only efficient but also environmentally benign and scalable for potential industrial applications.
Key trends in this area include:
Catalysis: The use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste.
Alternative Solvents: The exploration of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace hazardous organic solvents.
Flow Chemistry: The implementation of continuous flow processes, which can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.
These sustainable approaches will be critical for the environmentally responsible production of this compound and its derivatives.
Design of Novel Functional Materials with Tailored Properties and Enhanced Performance
The unique structural features of this compound, including its rigid heterocyclic core and reactive functional groups, make it an attractive building block for the construction of a wide range of functional materials.
Future research will likely focus on the design and synthesis of:
Polymers and Oligomers: Incorporation of the benzimidazole unit into polymer backbones to create materials with high thermal stability, specific optical properties, or proton conductivity for applications in fuel cells.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Utilization of the nitrogen atoms in the imidazole ring as coordination sites for metal ions to construct porous materials for gas storage, separation, or catalysis.
Organic Dyes and Pigments: Derivatization of the core structure to develop new chromophores with tailored absorption and emission properties for use in solar cells, imaging, and sensing applications.
The ability to precisely control the structure and properties of these materials at the molecular level will be key to unlocking their full potential in a variety of advanced technological applications.
Q & A
Q. Basic Characterization Methods
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and methyl group (δ ~2.5 ppm), while 2D experiments (COSY, HSQC) resolve aromatic proton coupling .
- IR Spectroscopy : Stretching vibrations for C=O (aldehyde, ~1700 cm⁻¹) and C=N (benzodiazole, ~1600 cm⁻¹) confirm functional groups .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves bond lengths and angles, critical for verifying regiochemistry .
How can researchers resolve contradictions in crystallographic data during structure refinement?
Advanced Data Analysis
Contradictions (e.g., anomalous bond lengths or thermal parameters) may arise from disordered solvent, twinning, or incorrect space group assignment. Mitigation strategies include:
- SHELXL Tools : Use the
TWINandBASFcommands to model twinning or refine occupancy of disordered atoms . - Validation Software : Cross-check with PLATON (ADDSYM) to detect missed symmetry and
OLEX2for real-space validation . - Iterative Refinement : Adjust weighting schemes and apply restraints to problematic parameters while monitoring R-factor convergence .
How are hydrogen bonding patterns analyzed in the crystal lattice of this compound?
Advanced Structural Analysis
Hydrogen bonding networks are analyzed using graph-set notation (e.g., R₂²(8) motifs for dimeric interactions). Steps include:
- Hydrogen Bond Identification : Use
MercuryorPLATONto detect donor-acceptor distances (<3.2 Å) and angles (>120°) . - Graph-Set Assignment : Classify patterns (chains, rings) using Etter’s rules to understand packing influences on stability and solubility .
- Thermal Motion Analysis : Validate H-bond strength via anisotropic displacement parameters (ADPs) in SHELXL .
What are best practices for refining crystal structures using SHELXL?
Q. Methodological Guidelines
- Data Preparation : Integrate high-resolution data (I/σ(I) > 2) and apply absorption corrections (SADABS) before refinement .
- Parameterization : Use
AFIXconstraints for rigid groups (e.g., benzene rings) andISORto restrain anisotropic ADPs for light atoms . - Validation : Check for overfitting with the
GOOF(≥1.0) and validate geometry usingCHECKCIF.
How can derivatives of this compound be designed for biological activity studies?
Q. Advanced Derivative Design
- Functionalization : Introduce substituents (e.g., triazole, thiazole) via click chemistry or Suzuki coupling to enhance binding affinity .
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., enzymes), focusing on the aldehyde group as a hydrogen bond acceptor .
- SAR Analysis : Compare IC₅₀ values of derivatives with structural variations (e.g., methyl vs. trifluoromethyl groups) to optimize activity .
How should researchers handle low-resolution X-ray data for this compound?
Q. Methodological Adjustments
- Data Collection : Maximize exposure time and use synchrotron sources to improve signal-to-noise ratios.
- Refinement Strategies : In SHELXL, apply
SIMUandDELUrestraints to manage poorly resolved atoms and useSWATfor solvent masking . - Complementary Techniques : Validate with powder XRD or DFT-optimized molecular geometry if single-crystal data is insufficient .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
